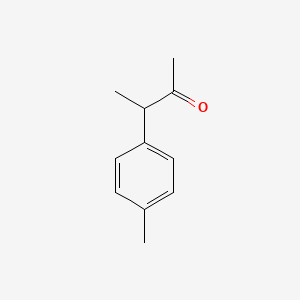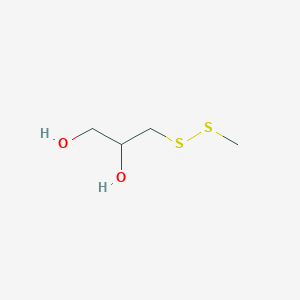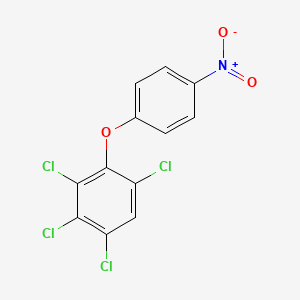
1,2,3,5-Tetrachloro-4-(4-nitrophenoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,5-Tetrachloro-4-(4-nitrophenoxy)benzene is an organic compound with the molecular formula C12H4Cl4NO3 It is characterized by the presence of four chlorine atoms and a nitrophenoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5-Tetrachloro-4-(4-nitrophenoxy)benzene typically involves the chlorination of a suitable precursor, followed by the introduction of the nitrophenoxy group. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride. The nitrophenoxy group can be introduced through a nucleophilic aromatic substitution reaction using a nitrophenol derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and nitration processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,5-Tetrachloro-4-(4-nitrophenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,2,3,5-Tetrachloro-4-(4-nitrophenoxy)benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for quantitative analysis by nuclear magnetic resonance (NMR) spectroscopy.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1,2,3,5-Tetrachloro-4-(4-nitrophenoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the chlorine atoms can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4,5-Tetrachloro-3-nitrobenzene: Similar in structure but lacks the nitrophenoxy group.
1,2,3,4-Tetrachloro-5-nitrobenzene: Another isomer with a different arrangement of chlorine and nitro groups.
Uniqueness
1,2,3,5-Tetrachloro-4-(4-nitrophenoxy)benzene is unique due to the presence of both the nitrophenoxy group and the specific arrangement of chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
60095-89-8 |
|---|---|
Formule moléculaire |
C12H5Cl4NO3 |
Poids moléculaire |
353.0 g/mol |
Nom IUPAC |
1,2,3,5-tetrachloro-4-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl4NO3/c13-8-5-9(14)12(11(16)10(8)15)20-7-3-1-6(2-4-7)17(18)19/h1-5H |
Clé InChI |
JCDJMTLEZRGBTL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C(=C(C=C2Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


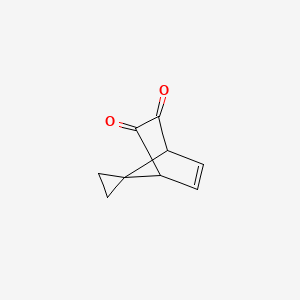
![Methyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate](/img/structure/B14597933.png)
![N-[(4,5-Dichlorothiophen-3-yl)methylidene]hydroxylamine](/img/structure/B14597938.png)
![1-(2,6-Dimethylpiperidin-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14597951.png)
![6-(Trifluoromethyl)-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14597952.png)
![Octyl 2-cyano-3-[methyl(phenyl)amino]prop-2-enoate](/img/structure/B14597955.png)
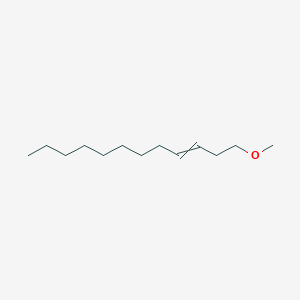
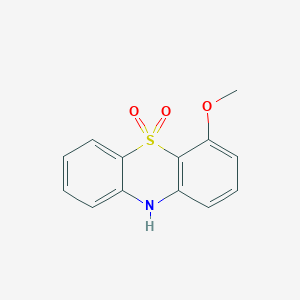
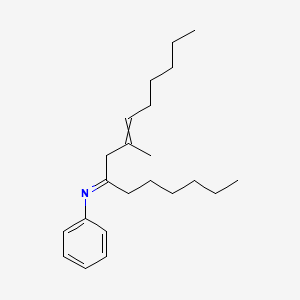

![4-heptyl-2-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14597977.png)
